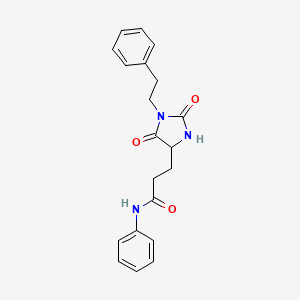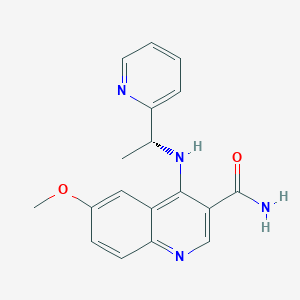
2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide is a complex organic compound that features a unique imidazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide typically involves multi-step organic reactions. One possible route could include the formation of the imidazolidine ring followed by the introduction of the phenyl and phenylethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide may undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学的研究の応用
2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide could have several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds might include other imidazolidine derivatives or compounds with similar functional groups. Examples could be:
- 2,5-Dioxo-N-phenyl-4-imidazolidinecarboxamide
- 2,5-Dioxo-N-phenyl-1-(2-methylphenyl)-4-imidazolidinepropanamide
Uniqueness
What sets 2,5-Dioxo-N-phenyl-1-(2-phenylethyl)-4-imidazolidinepropanamide apart could be its specific structural features, such as the phenylethyl group, which may confer unique chemical properties or biological activities.
特性
CAS番号 |
1214025-51-0 |
|---|---|
分子式 |
C20H21N3O3 |
分子量 |
351.4 g/mol |
IUPAC名 |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-16-9-5-2-6-10-16)12-11-17-19(25)23(20(26)22-17)14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,24)(H,22,26) |
InChIキー |
VMKADVDXZMZSOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)
![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)


![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)

![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)

![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)


